Strontium chloride

Vue d'ensemble

Description

Strontium chloride (SrCl₂) is an ionic salt composed of strontium (Sr²⁺) and chloride (Cl⁻) ions. It exists in anhydrous and hexahydrate (SrCl₂·6H₂O) forms, with the latter being a white crystalline solid (density: 1.93 g/cm³) . Key properties include a melting point of 874°C, boiling point of 1250°C, and high water solubility . Structurally, it adopts a fluorite-like crystalline arrangement .

SrCl₂ is utilized in pyrotechnics for red flame emission, as a precursor for strontium chromate (SrCrO₄) , in osteogenic medical research , and in synthesizing coordination compounds like graphene oxide complexes . Its preparation involves reacting hydrochloric acid with strontium carbonate or hydroxide :

SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chlorure de strontium peut être synthétisé en faisant réagir du carbonate de strontium ou de l'hydroxyde de strontium avec de l'acide chlorhydrique. Les réactions chimiques sont les suivantes :

- Carbonate de strontium:

3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} SrCO3+2HCl→SrCl2+CO2+H2O

- Hydroxyde de strontium:

Sr(OH)2+2HCl→SrCl2+2H2O

Méthodes de production industrielle : Dans les milieux industriels, le chlorure de strontium est généralement produit en traitant du carbonate de strontium avec de l'acide chlorhydrique. La solution résultante est ensuite cristallisée pour obtenir de l'hexahydrate de chlorure de strontium, qui peut être déshydraté pour produire la forme anhydre {_svg_2}.

Types de réactions:

- Le chlorure de strontium réagit avec l'acide sulfurique pour former du sulfate de strontium et du chlorure d'hydrogène:

Réactions de substitution : 2 + \text{H}_2\text{SO}_4 \rightarrow \text{SrSO}_4 + 2\text{HCl} SrCl2+H2SO4→SrSO4+2HCl

Le chlorure de strontium réagit avec le fluor gazeux pour produire du fluorure de strontium et du chlore gazeux:Réactions redox : SrCl2+2F2→SrF2+Cl2

Réactifs et conditions courants :

Acide sulfurique : Utilisé dans les réactions de substitution pour produire du sulfate de strontium.

Fluor gazeux : Utilisé dans les réactions redox pour produire du fluorure de strontium.

Principaux produits :

Sulfate de strontium : Formé à partir de la réaction avec l'acide sulfurique.

Fluorure de strontium : Formé à partir de la réaction avec le fluor gazeux.

4. Applications de la recherche scientifique

Le chlorure de strontium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur d'autres composés du strontium, tels que le carbonate de strontium et le sulfate de strontium.

Biologie : Le chlorure de strontium est utilisé dans des études liées à la santé osseuse en raison de sa similitude avec le calcium.

Industrie : Utilisé en pyrotechnie pour produire des feux d'artifice rouges et dans la production de certains types de verre.

5. Mécanisme d'action

Dans les applications dentaires, le chlorure de strontium agit en bloquant le flux de fluide dans les tubules dentaires, qui sont des canaux microscopiques dans la dentine. Ce blocage contribue à réduire la sensibilité dentaire en empêchant le mouvement des fluides qui peuvent déclencher les terminaisons nerveuses {_svg_3}. Dans la santé osseuse, les ions strontium sont incorporés dans la matrice osseuse, favorisant la formation osseuse et réduisant la résorption osseuse .

Composés similaires :

Chlorure de calcium : Similaire en propriétés chimiques mais moins efficace pour produire des flammes rouges en pyrotechnie.

Chlorure de baryum : Plus toxique que le chlorure de strontium mais également utilisé en pyrotechnie pour produire des flammes vertes.

Chlorure de magnésium : Similaire en solubilité et en comportement chimique, mais ne produit pas de flammes colorées.

Unicité : Le chlorure de strontium est unique en sa capacité à produire une flamme rouge vif, ce qui le rend très précieux en pyrotechnie. De plus, son rôle dans les soins dentaires et la recherche sur la santé osseuse souligne sa polyvalence et son importance dans divers domaines scientifiques .

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Bone Pain and Cancer

Strontium chloride, particularly in its radioactive form (strontium-89), is utilized for pain relief in patients with metastatic bone cancer. It selectively accumulates in areas of increased osteogenesis, emitting beta radiation that can alleviate pain and potentially exert a tumoricidal effect on metastatic lesions. Studies indicate that strontium-89 can provide significant pain relief for patients suffering from painful skeletal metastases, with a notable affinity for areas adjacent to cancerous cells .

1.2 Osteoporosis Management

Strontium salts, including this compound, have been investigated for their role in treating osteoporosis. Research suggests that strontium can enhance bone density and reduce fracture risk in postmenopausal women. A study demonstrated that this compound effectively suppressed inflammatory pathways associated with bone loss, presenting it as a potential therapeutic option for osteoporotic patients .

1.3 Dental Applications

In dentistry, this compound is incorporated into toothpaste formulations aimed at reducing tooth sensitivity. Clinical studies have shown that toothpaste containing this compound can significantly alleviate discomfort associated with sensitive teeth when used regularly .

Biological Research

2.1 Inflammatory Bowel Disease

Recent studies have explored the anti-inflammatory properties of this compound in models of ulcerative colitis. In experimental settings, this compound demonstrated comparable efficacy to prednisolone in reducing inflammation and histological damage in rat models of colitis. This positions this compound as a potential alternative therapy for patients with inflammatory bowel diseases .

2.2 Fertility Treatments

this compound has been investigated for its role in artificial oocyte activation during in vitro fertilization (IVF). Clinical trials indicate that using SrCl₂ can improve fertilization rates and clinical outcomes compared to standard procedures alone, suggesting its utility in reproductive medicine .

Industrial Applications

3.1 Material Science

this compound is employed in the production of various materials due to its properties as a water-soluble crystalline compound. It serves as a precursor for synthesizing strontium-based materials used in ceramics and glass manufacturing, contributing to enhanced optical qualities and structural integrity .

3.2 Ammonia Storage Solutions

Research has identified this compound solid solutions as effective materials for ammonia storage. By adjusting the barium-to-strontium ratio, different crystallographic phases can be achieved, optimizing ammonia storage densities for industrial applications .

Data Table: Summary of this compound Applications

Mécanisme D'action

In dental applications, strontium chloride works by blocking fluid flow in dentinal tubules, which are microscopic canals in the dentin. This blockage helps to reduce tooth sensitivity by preventing the movement of fluids that can trigger nerve endings . In bone health, strontium ions are incorporated into the bone matrix, promoting bone formation and reducing bone resorption .

Comparaison Avec Des Composés Similaires

Strontium Chloride vs. Calcium Chloride (CaCl₂)

Key Differences :

- CaCl₂ is preferred in applications requiring low toxicity and high solubility, such as food preservation and road de-icing.

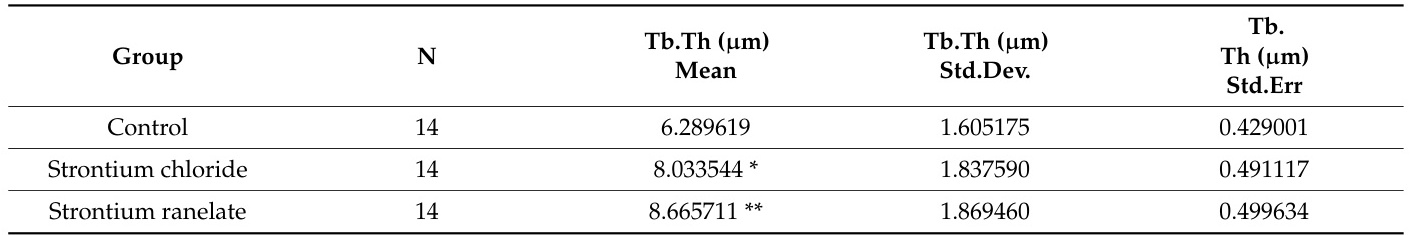

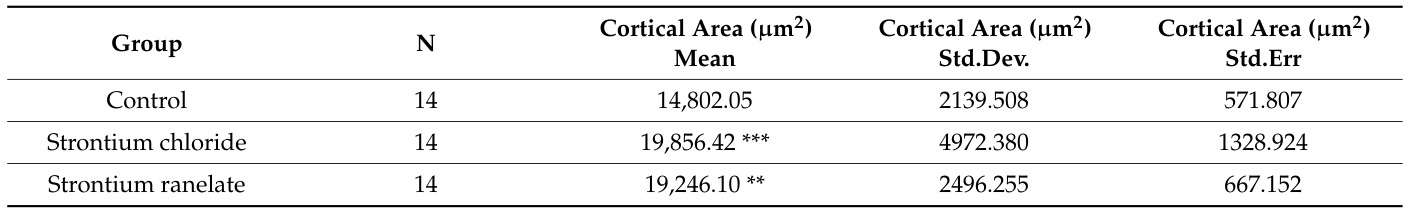

- SrCl₂’s unique role in bone health (enhancing trabecular thickness and cortical area in mice ) and pyrotechnics stems from its chemical similarity to calcium and strontium’s flame emission properties.

This compound vs. Barium Chloride (BaCl₂)

Key Differences :

- BaCl₂’s higher solubility and toxicity limit its use in biological systems, whereas SrCl₂ is safer for medical applications .

- SrCl₂’s lower heat of formation compared to BaCl₂ reflects weaker ionic bonding .

This compound vs. Strontium Ranelate

Strontium ranelate is an organostrontium compound used clinically for osteoporosis. Comparative studies in mice reveal:

Key Insights :

- Both compounds improve bone microstructure, but ranelate’s organic structure enhances bioavailability in clinical settings.

- No statistical difference was observed between the two in trabecular parameters .

This compound vs. Zinc Chloride (ZnCl₂)

Key Differences :

- ZnCl₂’s corrosive nature limits its use in biological systems, whereas SrCl₂ is explored for bone tissue engineering .

Data Tables

Table 1: Bone Microstructure Parameters in Mice

Table 2: Thermodynamic Properties of Chlorides

| Compound | Heat of Formation (kJ/mol) | Contraction on Formation (cm³/mol) |

|---|---|---|

| SrCl₂ | 772 | 32.6 |

| BaCl₂ | 859 | 28.1 |

| CaCl₂ | 795 | 34.9 |

Activité Biologique

Strontium chloride (SrCl₂) is a compound that has garnered attention for its biological activity, particularly in the fields of bone health and dental applications. This article explores the various biological effects of this compound, including its mechanisms of action, clinical applications, and research findings.

Strontium is chemically similar to calcium and can substitute for it in biological systems. This similarity allows strontium to influence bone metabolism by:

- Stimulating Osteoblastogenesis : this compound enhances the differentiation and proliferation of osteoblasts, the cells responsible for bone formation. Studies have shown that it promotes osteogenic differentiation in mesenchymal stem cells (MSCs) and periodontal ligament stem cells (PDLSCs) by increasing the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (OC) .

- Inhibiting Adipogenesis : In addition to promoting bone formation, this compound has been found to repress adipogenesis, which is the formation of fat cells. This effect is particularly significant in microgravity conditions, where strontium-treated cells exhibited a marked reduction in adipocyte differentiation .

- Modulating RhoGTPase Activity : Research indicates that this compound activates RhoGTPases, which are critical for cytoskeletal organization and cellular signaling. This activation supports the balance between osteoblast and adipocyte formation .

Clinical Applications

This compound has been investigated for various clinical applications, particularly in dentistry and osteoporosis treatment.

1. Osteoporosis Treatment

Strontium ranelate, a derivative of this compound, is used in Europe for treating osteoporosis. A case study involving a postmenopausal woman demonstrated that daily supplementation with this compound led to improvements in bone density over 2.5 years, as measured by dual-energy X-ray absorptiometry (DXA) scans . However, it should be noted that while dietary forms of strontium are available in the U.S., they lack the regulatory approval seen with strontium ranelate.

2. Dental Applications

This compound is commonly used in desensitizing agents for dentin hypersensitivity. Clinical trials have shown that a 10% this compound formulation significantly reduces tooth sensitivity after bleaching treatments when combined with photobiomodulation therapy . Another study highlighted its efficacy in occluding dentinal tubules, with this compound showing a high percentage of complete occlusion compared to other treatments .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How is strontium chloride typically synthesized in laboratory settings?

this compound is synthesized by reacting strontium hydroxide (Sr(OH)₂) or strontium carbonate (SrCO₃) with hydrochloric acid (HCl). The reaction proceeds as follows:

- Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂O

- SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂↑ Crystallization from aqueous solutions yields the hexahydrate form (SrCl₂·6H₂O), which can be dehydrated to anhydrous SrCl₂ under controlled heating .

Q. What are the key physical and chemical properties of this compound relevant to its handling in experimental procedures?

- Melting Point : 874°C (anhydrous) .

- Solubility : Highly water-soluble, with solubility decreasing in organic solvents .

- Hygroscopicity : Anhydrous SrCl₂ readily absorbs moisture, requiring airtight storage .

- Density : 3.0 g/cm³ at 25°C . These properties necessitate careful handling to avoid hydration or unintended reactions .

Q. What are the recommended storage conditions for this compound to ensure stability in research environments?

- Store in airtight containers in a cool, dry environment (≤25°C).

- Avoid exposure to moisture and strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .

Advanced Research Questions

Q. What methodologies are recommended for characterizing the purity and composition of this compound in materials science research?

- X-ray Photoelectron Spectroscopy (XPS) : Effective for surface elemental analysis, detecting Sr, Cl, and potential contaminants (e.g., Ca, Mg) with detection limits <1% .

- Thermogravimetric Analysis (TGA) : Determines hydration state by measuring mass loss during heating .

- Ion Chromatography : Quantifies chloride ion concentration to assess stoichiometric purity .

Q. How can researchers address discrepancies in reported toxicity data for this compound across different studies?

Discrepancies in LD₅₀ values (e.g., 1,796–2,250 mg/kg in rats ) may arise from variations in animal models, administration routes, or purity of test material. To reconcile

- Standardize experimental protocols (e.g., OECD guidelines).

- Use high-purity SrCl₂ (≥99%) and verify batch-to-batch consistency via analytical techniques .

Q. What experimental considerations are critical when using this compound as a calcium-sensing receptor (CaSR) agonist in cellular studies?

- Concentration Range : 0.1–10 mM SrCl₂ activates CaSR and ERK1/2 signaling in mesenchymal stem cells .

- Interference Mitigation : Use calcium-free buffers to isolate Sr²⁺ effects.

- Toxicity Controls : Monitor cell viability via MTT assays, as prolonged exposure >24 hours may induce cytotoxicity .

Q. What are the implications of this compound's hygroscopic nature on reaction conditions in anhydrous synthesis protocols?

Hygroscopicity can introduce water into reactions, altering stoichiometry or promoting side reactions (e.g., hydrolysis). Mitigation strategies include:

- Pre-drying SrCl₂ at 150°C under vacuum.

- Conducting reactions in inert atmospheres (e.g., N₂ glovebox) .

Q. How does the choice of analytical technique (e.g., XPS vs. EDX) influence the detection limits and accuracy of strontium quantification in mixed-element systems?

- XPS : Surface-sensitive (depth ~10 nm), ideal for thin films or coatings. Detects Sr²⁺ at ~2.6 eV .

- EDX (Energy-Dispersive X-ray) : Bulk-sensitive, suitable for heterogeneous materials but limited to elements >0.1% concentration . Cross-validation with ICP-MS is recommended for trace-level quantification .

Q. Contradiction Analysis and Methodological Insights

- Safety Data Variability : MSDS documents differ in hazard classifications (e.g., eye irritation category 2A in vs. unspecified in ). Researchers should consult updated regulatory guidelines (e.g., OSHA, REACH) and conduct site-specific risk assessments .

- Aquatic Toxicity : EC₅₀ for Daphnia magna is 94 mg/L (48 hours) , while safety margins in salmon extend to 9,000 ppm . This highlights species-specific tolerances, necessitating tailored ecotoxicological models .

Propriétés

IUPAC Name |

strontium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBGXTDRMVNFER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040616, DTXSID90179092, DTXSID90947218 | |

| Record name | Strontium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium chloride (90SrCl2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (~85~Sr)Strontium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-85-4, 24359-35-1, 24359-46-4 | |

| Record name | Strontium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Strontium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium chloride (90SrCl2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (~85~Sr)Strontium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STRONTIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKE8PS9J6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.